molecular formula C17H18ClFN2O4 B2619240 4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034367-39-8

4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2619240
CAS RN: 2034367-39-8
M. Wt: 368.79
InChI Key: HWQICWFGHVENQH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It appears to contain a morpholine dione group, a piperidine ring, and a chloro-fluoro substituted phenyl group. These types of compounds are often used in medicinal chemistry and drug design due to their versatile reactivity and biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed using a cyclization reaction, while the phenyl group could be added using a cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For example, the carbonyl groups in the morpholine dione could potentially undergo nucleophilic addition reactions, while the halogen atoms on the phenyl ring might be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques. These might include differential scanning calorimetry (DSC) for melting point determination, or high-performance liquid chromatography (HPLC) for stability analysis .

Mechanism of Action

If this compound is a drug or a drug candidate, its mechanism of action would be determined by studying its interactions with biological targets, such as proteins or enzymes. This could be done using techniques like molecular docking or site-directed mutagenesis .

Safety and Hazards

The safety and hazards associated with this compound would be evaluated through toxicological studies. These might involve testing the compound in cell cultures or animal models to determine its toxicity, mutagenicity, and potential for causing adverse effects .

Future Directions

Future research on this compound could involve further optimization of its synthesis, more detailed studies of its reactivity, or exploration of its potential uses in medicine or other fields .

properties

IUPAC Name

4-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4/c18-13-2-1-3-14(19)12(13)8-15(22)20-6-4-11(5-7-20)21-16(23)9-25-10-17(21)24/h1-3,11H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQICWFGHVENQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione

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